

# A Technical Guide to the Solubility of 2-Iodobutane in Common Organic Solvents

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## Compound of Interest

Compound Name: 2-Iodobutane, (2S)-

Cat. No.: B8253716

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of 2-iodobutane, a significant alkyl halide used in organic synthesis and as a pharmaceutical intermediate.<sup>[1][2]</sup> Understanding its solubility is critical for reaction kinetics, purification processes, and formulation development. This guide synthesizes available data on its solubility, outlines experimental protocols for its determination, and illustrates key concepts through logical diagrams.

## Physicochemical Properties of 2-Iodobutane

2-Iodobutane, also known as sec-butyl iodide, is a colorless liquid haloalkane.<sup>[1][3]</sup> Its structure, featuring a butane backbone with an iodine atom on the second carbon, dictates its physical and chemical properties, including its solubility.<sup>[4]</sup> The carbon-iodine bond is the least polar among carbon-halogen bonds, and the molecule's overall polarity is low.<sup>[5]</sup>

Property	Value	Reference
CAS Number	513-48-4	[1]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> I	[1]
Molecular Weight	184.02 g/mol	[1]
Boiling Point	119-120 °C	[1]
Melting Point	-104 °C	[1]
Density	1.598 g/mL at 25 °C	[1]
Refractive Index	n <sub>20/D</sub> 1.499	[1]

## Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which states that compounds with similar polarities and intermolecular forces tend to be miscible.[6] As a relatively nonpolar molecule, 2-iodobutane's solubility is highest in nonpolar and weakly polar organic solvents where London dispersion forces are the predominant intermolecular interactions.[5][7] Conversely, it is insoluble or only slightly soluble in highly polar solvents like water, as the energy required to break the strong hydrogen bonds in water is not sufficiently compensated by the weak interactions formed with 2-iodobutane molecules.[5][7][8]

While specific quantitative solubility data (e.g., in g/100 mL) for 2-iodobutane is not extensively documented in publicly available literature, a qualitative and miscibility profile can be constructed from chemical data sheets and foundational chemical principles.

Table 1: Qualitative Solubility of 2-Iodobutane in Common Solvents

Solvent Class	Specific Solvent	Solubility / Miscibility	Citation
Alcohols (Polar, Protic)	Ethanol, Methanol	Soluble	[1][9][10]
Ethers (Weakly Polar, Aprotic)	Diethyl Ether	Soluble	[1][9][10]
Tetrahydrofuran (THF)	Miscible (Inferred)		
Ketones (Polar, Aprotic)	Acetone	Soluble / Miscible	[11][12]
Alkanes (Nonpolar)	Hexane, Heptane	Miscible (Inferred)	[5][7]
Aromatic Hydrocarbons (Nonpolar)	Toluene, Benzene	Miscible (Inferred)	[5][7]
Halogenated Solvents	Dichloromethane	Miscible (Inferred)	[5][7]
Highly Polar, Protic	Water	Insoluble / Slightly Soluble	[1][2][3][10]

Note: "Soluble" indicates that a significant amount dissolves, as stated in the cited literature. "Miscible (Inferred)" is based on the "like dissolves like" principle for solvents with similar low polarity to 2-iodobutane; these substances are expected to mix in all proportions to form a homogeneous solution.

Caption: Relationship between 2-Iodobutane's polarity and its solubility in various solvent classes.

## Experimental Protocols for Solubility Determination

Precise solubility determination requires standardized experimental procedures. Below are methodologies for both qualitative classification and quantitative measurement.

This method rapidly assigns a compound to a solubility class and is useful for initial screening. [13][14]

- **Preparation:** Place approximately 25 mg (or 0.05 mL) of 2-iodobutane into a small, clean test tube.
- **Solvent Addition:** Add 0.75 mL of the chosen solvent (e.g., water, 5% HCl, hexane) in three equal portions.
- **Mixing:** After each addition, vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.
- **Observation:** Visually inspect the mixture against a contrasting background. A complete lack of a second phase (liquid layer or solid particles) indicates solubility. The formation of layers, cloudiness (emulsion), or undissolved droplets indicates insolubility or partial solubility.<sup>[15]</sup>
- **Classification:** Based on the observation, classify the compound's solubility in that specific solvent. The workflow can be followed systematically to characterize the compound.

Caption: A simplified workflow for the qualitative determination of solubility.

This protocol provides a precise measure of solubility (e.g., in g/100 mL) at a specific temperature.

- **Equilibration:** Place an excess amount of 2-iodobutane into a sealed vessel containing a known volume (e.g., 25 mL) of the desired solvent. The vessel should be placed in a temperature-controlled water bath or incubator set to the target temperature (e.g., 25 °C).
- **Saturation:** Agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure the solvent becomes fully saturated and the system reaches equilibrium. After stirring, allow the mixture to stand without agitation for several hours to let undissolved 2-iodobutane settle.
- **Sampling:** Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette, ensuring no undissolved solute is transferred.
- **Solvent Evaporation:** Transfer the aliquot to a pre-weighed, dry evaporating dish. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of 2-iodobutane to avoid loss of the solute.

- Mass Determination: Once the solvent is fully evaporated, re-weigh the evaporating dish containing the 2-iodobutane residue. The difference in mass corresponds to the amount of solute dissolved in the sampled volume.
- Calculation: Calculate the solubility using the formula:  $\text{Solubility (g / 100 mL)} = (\text{Mass of Residue (g)} / \text{Volume of Aliquot (mL)}) * 100$

Alternative analytical methods, such as determining the concentration of the saturated solution via gas chromatography (GC) with a pre-established calibration curve or by measuring changes in physical properties like density or refractive index, can also be employed for quantification.

[16]

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